5-bromo-N-(2-bromophenyl)nicotinamide
Description
5-Bromo-N-(2-bromophenyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core and a 2-bromophenyl substituent. The dual bromination (pyridine and phenyl rings) enhances electrophilicity and may influence binding affinity to hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
5-bromo-N-(2-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
InChI Key |
QVZDEFXPERBWNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide
- Structure : Replaces the 2-bromophenyl group with a 4-(methylsulfamoyl)phenyl moiety.
- Molecular Weight: 370.22 g/mol (vs. ~370–400 g/mol for the target compound). Implications: Enhanced solubility in aqueous media but reduced membrane permeability due to higher polarity .
5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide
- Structure : Substitutes 2-bromophenyl with a 4-(chlorodifluoromethoxy)phenyl group.
- Key Differences: The -OCF₂Cl group introduces both halogenated and lipophilic characteristics.
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide
- Structure : Features a pyridinyl substituent instead of bromophenyl.
- Key Differences: The pyridine ring introduces basicity (pKa ~4–6) via its nitrogen, enhancing solubility at physiological pH. Implications: Potential for π-π stacking interactions in binding pockets, contrasting with the hydrophobic interactions of bromophenyl .
Modifications on the Nicotinamide Core
5-Bromo-N-methoxy-N-methylnicotinamide
- Structure : Replaces the 2-bromophenyl group with methoxy and methyl groups.
- Molecular Weight: 245.07 g/mol (significantly lower than the target compound). Implications: Faster systemic clearance due to lower molecular weight .
6-(5-Bromobenzofuran-2-yl) Derivatives
Functional Group Additions
(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide
- Structure : Adds fluorinated groups (3-F, 4-OCF₃) to the phenyl ring.
- Key Differences :
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide
- Structure : Replaces phenyl with a trifluoromethylsulfanylethyl chain.
- Key Differences: The -SCF₃ group is highly lipophilic and electron-withdrawing. Molecular Weight: 343.16 g/mol.
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 5-Bromo-N-(2-bromophenyl)nicotinamide | 2-Bromophenyl | ~370–400 | High hydrophobicity, dual bromine effects |
| 5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide | 4-(Methylsulfamoyl)phenyl | 370.22 | Polar, H-bond donor/acceptor |
| (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide | 3-F, 4-OCF₃ phenyl | 468.3 [M+H]⁺ | Fluorinated, CNS-targeted |
| 5-Bromo-N-methoxy-N-methylnicotinamide | N-Me, OMe | 245.07 | Low steric hindrance, rapid clearance |
| 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide | 5-Methyl-2-pyridinyl | ~300–320 | Basic nitrogen, π-π stacking potential |
Research Findings and Implications
- Electron-Withdrawing Groups : Bromine and sulfamoyl groups enhance electrophilicity, favoring interactions with electron-rich protein residues. However, excessive polarity (e.g., sulfamoyl) may limit bioavailability .
- Fluorinated Derivatives : Compounds with -CF₃ or -OCF₃ show superior metabolic stability and logP profiles, making them candidates for long-acting therapeutics .
- Structural Rigidity vs.
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